N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide
Description
N-(5-((2-(Benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide is a hybrid heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a benzo[d]thiazole moiety and a 3-phenylpropanamide side chain.
Properties
IUPAC Name |
N-[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2S3/c26-16(11-10-13-6-2-1-3-7-13)22-19-24-25-20(30-19)28-12-17(27)23-18-21-14-8-4-5-9-15(14)29-18/h1-9H,10-12H2,(H,21,23,27)(H,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJFXWVEZZIODX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=NN=C(S2)SCC(=O)NC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide are the cyclooxygenase (COX) enzymes. These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane and prostaglandins.
Mode of Action
This compound interacts with its targets, the COX enzymes, by suppressing their activity. This suppression results in the inhibition of the conversion of arachidonic acid into thromboxane and prostaglandins.
Biochemical Pathways
The compound affects the arachidonic acid pathway. By inhibiting the COX enzymes, it prevents the conversion of arachidonic acid into thromboxane and prostaglandins. These molecules play a significant role in inflammation and pain, so their reduction leads to anti-inflammatory effects.
Result of Action
The result of the action of this compound is the reduction of inflammation and pain. This is due to the suppression of the COX enzymes and the subsequent decrease in the production of thromboxane and prostaglandins.
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been found to exhibit anti-tubercular activity. They interact with various enzymes and proteins, potentially influencing biochemical reactions.
Biological Activity
N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological effects, and relevant case studies.
Chemical Structure and Synthesis
The compound features multiple functional groups, including thiadiazole and benzo[d]thiazole moieties, which are known to contribute to various biological activities. The molecular formula is with a molecular weight of approximately 543.03 g/mol. Synthesis typically involves several steps:
- Formation of Intermediate Compounds : The reaction of 2-aminobenzothiazole with ethyl chloroacetate to generate an ethyl ester.
- Thiadiazole Ring Formation : Reaction with thiosemicarbazide to yield the thiadiazole ring.
- Final Coupling : Coupling the thiadiazole intermediate with 3-phenylpropanoyl chloride under basic conditions.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits significant antimicrobial activity against various bacterial strains, including Escherichia coli and Bacillus subtilis . This suggests its potential application in treating bacterial infections.
Anticancer Activity
Recent research highlights the anticancer potential of thiadiazole derivatives, including this compound. For instance, derivatives have shown promising anti-proliferative effects against cancer cell lines such as MCF-7 (breast cancer) and LoVo (colon cancer). The compound's mechanism may involve the inhibition of critical enzymes associated with cancer cell proliferation .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1g | MCF-7 | 23.29 | Apoptosis induction |
| 2g | LoVo | 2.44 | Enzyme inhibition |
Enzyme Inhibition
The compound has been studied for its ability to inhibit various enzymes critical for tumor growth and proliferation. Notably, it has shown effectiveness as an inhibitor of inosine monophosphate dehydrogenase (IMPDH), which is vital for guanosine nucleotide synthesis in rapidly proliferating cells . Additionally, it may inhibit topoisomerase II and histone deacetylase, further supporting its anticancer properties.
Case Studies and Research Findings
Several studies have explored the biological effects of similar compounds:
- Thiadiazole Derivatives : A review highlighted that 1,3,4-thiadiazoles exhibit a wide range of biological activities, including antimicrobial and anticancer effects . These compounds can interfere with DNA replication processes due to their structural similarities with nucleobases.
- Toxicity Evaluation : The use of Daphnia magna as a model organism demonstrated low toxicity for several thiadiazole derivatives while maintaining significant anticancer activity . This indicates a favorable therapeutic index for these compounds.
Comparison with Similar Compounds
Key Structural Features and Substituent Effects
The compound’s uniqueness lies in its dual heterocyclic system (benzo[d]thiazole and 1,3,4-thiadiazole) and the thioether-linked propanamide chain. Comparisons with structurally related compounds highlight the impact of substituents on physicochemical and biological properties:
Key Observations :
- Bioactivity: Piperidine-substituted thiadiazoles (e.g., 7a-7l) exhibit marked acetylcholinesterase inhibition, suggesting that the target compound’s benzo[d]thiazole group—a known pharmacophore—may enhance binding to similar enzymatic targets .
- Thermal Stability: Quinazolinone-thioacetamides () show high melting points (>250°C for most derivatives), likely due to strong intermolecular interactions (e.g., hydrogen bonding), a property the target compound may share due to its amide and thiadiazole groups .
- Synthetic Utility : The ethoxy-benzamide derivative () serves as a precursor for cytosine analogs, underscoring the versatility of 1,3,4-thiadiazoles in medicinal chemistry .
Spectral and Analytical Characterization
Comparative Spectral Data
Notable Trends:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
